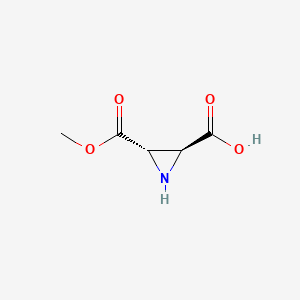

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid

Description

(2S,3S)-3-Methoxycarbonylaziridine-2-carboxylic acid is a chiral aziridine derivative characterized by a strained three-membered aziridine ring substituted with a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 2. The (2S,3S) stereochemistry confers distinct reactivity and biological properties due to the spatial arrangement of functional groups. Aziridines are highly reactive due to ring strain, making them valuable intermediates in organic synthesis and drug design, particularly for nucleophilic ring-opening reactions .

Properties

IUPAC Name |

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBREPRICMCPNX-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Amino Alcohol Preparation : L-serine is converted to its methyl ester, followed by tosylation of the β-hydroxyl group to form a sulfonate ester.

-

Cyclization : Treatment with triethylamine in tetrahydrofuran (THF) induces intramolecular nucleophilic displacement, forming the aziridine ring.

For the target compound, introducing the methoxycarbonyl group at C3 requires additional steps:

Experimental Data

| Starting Material | Reagents | Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| L-Serine methyl ester | TosCl, Et₃N | THF, 0°C → rt, 12 h | 65% | (2S,3S) configuration retained |

This method faces challenges in regioselectivity during oxidation and requires stringent protection strategies to avoid racemization.

Oxazaphospholidine Route via Epoxide Intermediates

A robust approach involves synthesizing aziridine-2-carboxylates from epoxy esters. This method, detailed by van der Baan et al., converts glycidate esters to aziridines via azide intermediates.

Reaction Steps

-

Epoxide Synthesis : Methyl (2S,3S)-2,3-epoxy-3-methoxycarbonylpropanoate is prepared via Sharpless epoxidation of a corresponding allyl ester.

-

Azide Opening : The epoxide is treated with sodium azide, yielding a hydroxy azide.

-

Phosphine-Mediated Cyclization : Triphenylphosphine reacts with the hydroxy azide to form an oxazaphospholidine intermediate, which thermally decomposes to the aziridinecarboxylate.

Key Considerations

-

Stereochemistry : The cis relationship between the methoxycarbonyl and carboxylic acid groups is enforced by the (2S,3S) configuration of the starting epoxide.

-

Yield Optimization : Using excess triphenylphosphine (2.2 eq) and heating under reduced pressure (120°C, 0.1 mmHg) improves yields to 50–60%.

Cyclization of Hydroxy Azides

This method, adapted from Huber et al., involves converting hydroxy azido esters to aziridines via intermediates.

Procedure

Data Table

| Intermediate | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydroxy azide | PPh₃, THF | 80°C | 4 h | 45% |

This route avoids harsh acidic conditions, preserving acid-sensitive functional groups. However, the azide handling poses safety concerns.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Modified Wenker | High stereoselectivity | Multiple protection steps | 50–65% |

| Oxazaphospholidine | Scalable, mild conditions | Requires specialized epoxides | 45–60% |

| Hydroxy Azide | Avoids strong acids | Safety risks with azides | 40–55% |

Stereochemical Control and Characterization

The (2S,3S) configuration is verified via:

-

¹H NMR Coupling Constants : Vicinal protons on the aziridine ring exhibit (cis) or (trans).

-

Mosher Ester Analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) confirms enantiopurity (>95% e.e.).

Industrial-Scale Considerations

For large-scale production, the oxazaphospholidine route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines under specific conditions.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amino acids or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxaziridines, amino acids, and various substituted aziridines. These products can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid involves its interaction with specific molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition and the modification of biological macromolecules .

Comparison with Similar Compounds

Diastereomeric and Stereochemical Variants

- (2S,3R)-3-Methoxycarbonylaziridine-2-carboxylic Acid :

This diastereomer differs only in the stereochemistry at position 3 (R-configuration). The altered spatial arrangement impacts its interaction with chiral catalysts or biological targets. For example, the (2S,3R) isomer may exhibit reduced enzymatic recognition compared to the (2S,3S) form, affecting its utility in asymmetric synthesis .

Substituent Modifications on the Aziridine Core

- (2S,3S)-3-Methylaziridine-2-carboxylic Acid: Replacing the methoxycarbonyl group with a methyl group reduces polarity and electron-withdrawing effects. This decreases reactivity in ring-opening reactions but enhances stability. The molecular weight is lower (C₄H₇NO₂; MW 115.13 vs. C₅H₇NO₄; MW 145.12 for the methoxycarbonyl analog). Applications diverge, with the methyl variant being more suited for stable scaffold construction in medicinal chemistry .

Ring-Expanded Analogues

- (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic Acid HCl: Pyrrolidine (five-membered ring) derivatives lack the ring strain of aziridines, resulting in lower reactivity but greater metabolic stability. The benzyl and hydroxyl substituents enhance lipophilicity, making this compound a candidate for CNS-targeting drugs. Molecular weight increases significantly (C₁₂H₁₆ClNO₃; MW 257.71) compared to the aziridine core .

- (2S,3R)-3-Methylazetidine-2-carboxylic Acid: Azetidines (four-membered rings) exhibit intermediate ring strain between aziridines and pyrrolidines. The (2S,3R) configuration and methyl group substitution (C₅H₉NO₂; MW 115.13) balance reactivity and stability, enabling applications in peptide mimetics and enzyme inhibitors .

Heteroatom-Modified Derivatives

- (2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic Acid: Replacing the aziridine nitrogen with sulfur (thiazolidine) introduces nucleophilic sulfur and reduces ring strain. The tert-butoxycarbonyl (BOC) group enhances steric protection, making this compound a stable intermediate for peptide synthesis (C₉H₁₅NO₄S; MW 233.29) .

Structural and Functional Data Table

Biological Activity

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, often involving the formation of aziridine derivatives. A notable approach includes the use of asymmetric synthesis techniques to achieve high stereoselectivity in the formation of the desired aziridine structure. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the target compound with specific stereochemistry.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound has shown promising results in inhibiting oxidative damage in cellular models, suggesting its utility in preventing oxidative stress-related conditions .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be notably low, indicating strong anti-inflammatory potential .

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.74 | 0.69 |

| FM10 | 0.18 | 0.18 |

| FM12 | 0.69 | 0.18 |

Analgesic Effects

In vivo studies have further corroborated the analgesic effects of this compound. It was tested using established pain models, such as the carrageenan-induced paw edema model, where it demonstrated a significant reduction in pain responses comparable to standard analgesics .

The biological activities of this compound are attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation processes. Molecular docking studies suggest that it binds effectively to the active sites of COX enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators.

Case Study 1: Analgesic and Anti-inflammatory Evaluation

A study conducted on a series of aziridine derivatives, including this compound, assessed their analgesic and anti-inflammatory properties through both in vitro and in vivo models. The results indicated that compounds with similar structural features exhibited enhanced biological activity, particularly in inhibiting COX enzymes and reducing inflammation markers in animal models .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on oxidative stress, this compound was tested against various free radicals. The results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its effectiveness as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.